REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([O:13]C)=[O:12])=[N:3]1.[OH-].[Na+]>C1COCC1>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([OH:13])=[O:12])=[N:3]1 |f:1.2|
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.49 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C2=CC=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
|
Details
|
To the residue was added 1N HCl (145 ml)
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.81 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |